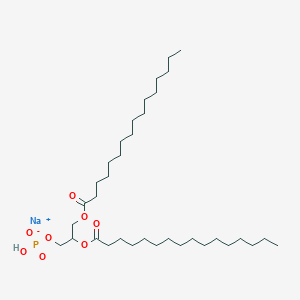
ジパルミトイルホスファチジン酸
概要
説明
Phosphatidic acid, dipalmitoyl, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphate, is a phospholipid that plays a crucial role in cellular signaling and membrane structure. It is a derivative of phosphatidic acid, where both fatty acid chains are palmitic acid (hexadecanoic acid). This compound is significant in various biological processes, including lipid metabolism and signal transduction .
科学的研究の応用
Phosphatidic acid, dipalmitoyl, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid interactions and membrane dynamics.
Medicine: It is investigated for its potential in drug delivery systems, particularly in liposome formulations.
作用機序
Target of Action
Phosphatidic acid, dipalmitoyl primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a master regulator of skeletal muscle hypertrophy and is regulated by various signals such as growth factors, energy status, amino acids, and mechanical stimuli . It also targets Protein Kinase C (PKC) .
Mode of Action
Phosphatidic acid, dipalmitoyl modulates mTORC1 activity by direct binding to its FKBP12-rapamycin binding domain . It mediates agonist-dependent Raf-1 translocation and activation of the MAP kinase cascade . It has been suggested that exogenous phosphatidic acid activates mTORC1 via extracellular conversion to lysophosphatidic acid and subsequent binding to endothelial differentiation gene receptors on the cell surface .
Biochemical Pathways
Phosphatidic acid, dipalmitoyl plays a crucial role in the mTOR signaling pathway . It is produced via the action of phospholipase D . It is also involved in the MAP kinase cascade . The compound is a key intermediate in the synthesis of neutral lipids and all glycerophospholipids .
Pharmacokinetics
The first acylation reaction producing lysophosphatidic acid (LPA) is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and the second acylation, resulting in phosphatidic acid, is catalyzed by lysophosphatidic acid acyltransferase (LPAAT) .
Result of Action
Phosphatidic acid, dipalmitoyl has been shown to have a significant impact on cellular processes. It has been reported to activate the mitogen-activated protein kinase (MAPK) cascade, and interacts with Raf-1 by binding and mediating its translocation to the plasma membrane . It also inhibits parathyroid hormone (PTH) release in a dose-dependent manner .
Action Environment
The action of phosphatidic acid, dipalmitoyl is influenced by environmental factors such as pH. It has been found to act as a pH biosensor, coupling changes in pH to intracellular signaling pathways . The compound’s action, efficacy, and stability can be influenced by these environmental conditions.
生化学分析
Biochemical Properties
Phosphatidic acid, dipalmitoyl interacts with several enzymes, proteins, and other biomolecules. It is produced via the action of phospholipase D . It has been found to mediate agonist-dependent Raf-1 translocation and activation of the MAP kinase cascade . It also acts as a signaling molecule and regulates various cellular processes via its effects on membrane tethering, enzymatic activities of target proteins, and vesicular trafficking .
Cellular Effects
Phosphatidic acid, dipalmitoyl has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been found to activate the mitogen-activated protein kinase (MAPK) cascade . It also has a role in cellular signaling and trafficking in several eukaryotes .
Molecular Mechanism
Phosphatidic acid, dipalmitoyl exerts its effects at the molecular level through various mechanisms. It binds with proteins like Raf-1, mediating its translocation and activation of the MAP kinase cascade . It also acts as a pH biosensor, coupling changes in pH to intracellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phosphatidic acid, dipalmitoyl can change over time. For instance, ionized dipalmitoyl phosphatidic acid desorbs from a monolayer at a measurable rate .
Metabolic Pathways
Phosphatidic acid, dipalmitoyl is involved in several metabolic pathways. It is a central intermediate for the synthesis of membrane phospholipids . It can be formed by the acylation of lysophosphatidic acids, the phosphorylation of diacylglycerols, or the removal of the choline group from phosphatidylcholine .
準備方法
Synthetic Routes and Reaction Conditions: Phosphatidic acid, dipalmitoyl, can be synthesized through several methods. One common approach involves the esterification of glycerol-3-phosphate with palmitic acid. This reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of phosphatidic acid, dipalmitoyl, often involves the use of enzymatic methods. Phospholipase D can catalyze the transphosphatidylation of phosphatidylcholine with palmitic acid to produce phosphatidic acid, dipalmitoyl. This method is advantageous due to its specificity and efficiency .
化学反応の分析
Types of Reactions: Phosphatidic acid, dipalmitoyl, undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by phospholipases, resulting in the formation of glycerol-3-phosphate and palmitic acid.
Oxidation: Oxidative conditions can lead to the formation of peroxides and other oxidized derivatives.
Phosphorylation: Kinases can phosphorylate phosphatidic acid, dipalmitoyl, to form phosphatidylinositol phosphates.
Major Products: The major products of these reactions include glycerol-3-phosphate, palmitic acid, and various phosphorylated derivatives .
類似化合物との比較
Phosphatidic acid, dipalmitoyl, is unique due to its specific fatty acid composition. Similar compounds include:
Phosphatidic acid, dioleoyl: Contains oleic acid chains and has different biophysical properties.
Phosphatidic acid, distearoyl: Contains stearic acid chains and is more saturated compared to dipalmitoyl.
These compounds differ in their fatty acid composition, which affects their physical properties and biological functions. Phosphatidic acid, dipalmitoyl, is particularly notable for its role in signaling pathways and membrane structure .
特性
CAS番号 |
71065-87-7 |
|---|---|
分子式 |
C35H69NaO8P |
分子量 |
671.9 g/mol |
IUPAC名 |
disodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1 |
InChIキー |
HZVPBNGKCKYXAH-MGDILKBHSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
外観 |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
| 71065-87-7 | |
同義語 |
DPPA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phosphatidic acid, dipalmitoyl interact with cells and what are the downstream effects?
A1: Research suggests that Phosphatidic acid, dipalmitoyl can directly interact with cell membranes. For example, one study explored its incorporation into liposomes, specifically with MCF-7 human breast cancer cells solubilized within a liposomal vesicle []. This interaction facilitated the binding and uptake of zinc phthalocyanine, a photosensitizer, suggesting a potential role for Phosphatidic acid, dipalmitoyl in drug delivery systems. Additionally, research indicates that this phospholipid can modulate cellular signaling pathways. In hamster adipocytes, Phosphatidic acid, dipalmitoyl was shown to inhibit the accumulation of cyclic AMP (cAMP), a key signaling molecule involved in various cellular processes []. This inhibition was observed at concentrations similar to those needed for inhibiting lipolysis, suggesting a potential role for Phosphatidic acid, dipalmitoyl in regulating metabolic processes.
Q2: Can you elaborate on the structural characteristics of Phosphatidic acid, dipalmitoyl, including its molecular formula and weight?
A2: Phosphatidic acid, dipalmitoyl, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphate, has the molecular formula C38H75O8P and a molecular weight of 671.0 g/mol. It is composed of a glycerol backbone esterified to two palmitic acid molecules (saturated fatty acids with 16 carbon atoms each) at the 1 and 2 positions, and a phosphate group at the 3 position.
Q3: What is known about the material compatibility of Phosphatidic acid, dipalmitoyl in the context of Langmuir-Blodgett (LB) films?
A3: Studies have investigated the use of Phosphatidic acid, dipalmitoyl in the construction of Langmuir-Blodgett (LB) films for sensing applications []. These films, created by transferring monolayers of amphiphilic molecules onto solid substrates, offer controlled molecular architecture. When Phosphatidic acid, dipalmitoyl was incorporated into mixed LB films with valinomycin, an ionophore, it influenced the ion-complexation properties of the film. Notably, the Phosphatidic acid, dipalmitoyl/valinomycin system exhibited reversible potassium ion binding, unlike films composed solely of valinomycin []. This highlights the importance of material selection and compatibility in tailoring the properties of LB films for specific applications.
Q4: What is the significance of the interaction between Phosphatidic acid, dipalmitoyl and peptides like glucagon and secretin?
A4: Research has shown that Phosphatidic acid, dipalmitoyl can influence the conformation of certain peptides, such as glucagon, secretin, and vasoactive intestinal peptide (VIP) []. These peptides play crucial roles in various physiological processes, including glucose regulation and hormonal signaling. Circular dichroism (CD) spectroscopy studies revealed that the presence of Phosphatidic acid, dipalmitoyl induced helix formation in these peptides []. This interaction was attributed to the anionic nature of Phosphatidic acid, dipalmitoyl, which likely interacts with positively charged amino acid residues within the peptides. Interestingly, the region of the peptides showing the most significant helix formation upon interaction with Phosphatidic acid, dipalmitoyl (amino acid residues 13-20) has been implicated in receptor binding, suggesting that this lipid-induced conformational change may have functional implications for peptide signaling and activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)
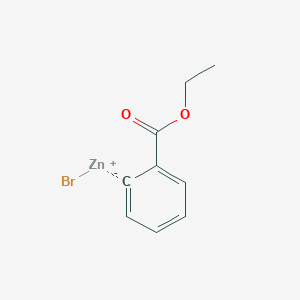
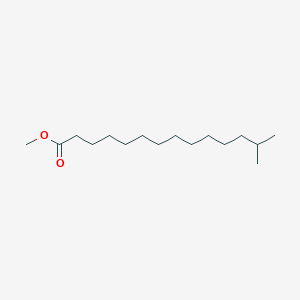
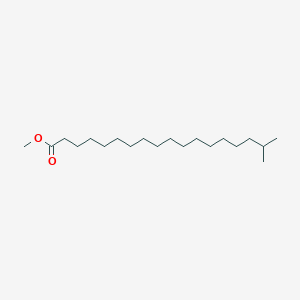
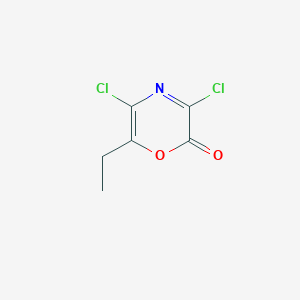
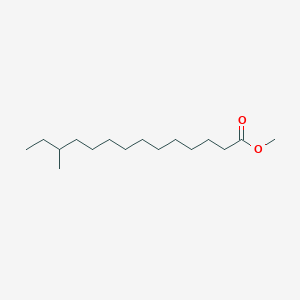
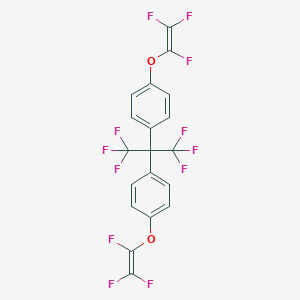

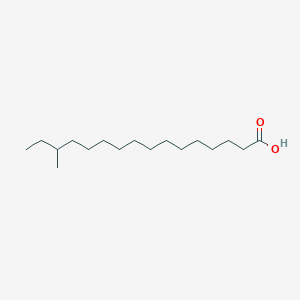
![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)
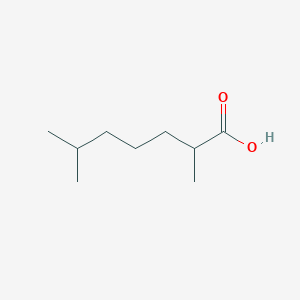
![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)

